molecular formula C16H12O2 B181617 2,3-Dimethylanthraquinone CAS No. 6531-35-7

2,3-Dimethylanthraquinone

Cat. No. B181617
CAS RN: 6531-35-7
M. Wt: 236.26 g/mol
InChI Key: KIJPZYXCIHZVGP-UHFFFAOYSA-N
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Description

2,3-Dimethylanthraquinone is a 2,3-dimethyl substituted anthraquinone . It is a yellow crystal and is soluble in ethanol, benzene, and xylene .


Synthesis Analysis

The synthesis of 2,3-Dimethylanthraquinone involves heating 1,4-naphthoquinone, dimethyl butadiene, and ethanol and refluxing for 5 hours. The mixture is then cooled and left for 10-12 hours. The lumps are mashed, filtered, and washed with cold ethanol to obtain tetrahydrodimethylanthraquinone .


Molecular Structure Analysis

The molecular formula of 2,3-Dimethylanthraquinone is C16H12O2, and its molecular weight is 236.27 . The InChI string representation of its structure is InChI=1/C16H12O2/c1-9-7-13-14 (8-10 (9)2)16 (18)12-6-4-3-5-11 (12)15 (13)17/h3-8H,1-2H3 .


Chemical Reactions Analysis

The electron transfer rate constants for the reaction between radical anions of 2,3-dimethylanthraquinone with benzyl bromide have been evaluated .


Physical And Chemical Properties Analysis

2,3-Dimethylanthraquinone is a solid with a melting point of 210-212 °C (lit.) . It has a density of 1.233g/cm^3 and a boiling point of 421°C at 760 mmHg . The flash point is 157.4°C .

Scientific Research Applications

Synthesis of Derivatives

2,3-Dimethylanthraquinone can be used as a starting reagent in the regioselective synthesis of derivatives such as 6-amino-2,3-anthracenedimethanol . This process involves the modification of the anthraquinone structure to produce new compounds with potential applications in various fields .

Electron Transfer Studies

The compound’s radical anions are involved in electron transfer reactions, such as those with benzyl bromide. These reactions are important for understanding the electron transfer rate constants which are crucial in fields like electrochemistry and photochemistry .

Photoreactivity Analysis

The photoreactivity of 2,3-Dimethylanthraquinone has been evaluated to investigate its usefulness as a photo-reagent. For instance, it can be used in the analysis of ginsenosides using photoreduction fluorescence (PRF) detection methods .

Anticancer Research

Anthraquinones, in general, have been studied for their antitumor activities. They are known to inhibit cancer cell proliferation, invasion, migration, metastasis, and induce cellular apoptosis and tumor angiogenesis. They also play a role in regulating the host immune response and reversing tumor cell multidrug resistance .

Antioxidant and Anti-inflammatory Properties

These compounds exhibit antioxidant and anti-inflammatory properties which are beneficial in preventing oxidative stress and inflammation-related diseases .

Material Science

The structural properties of anthraquinones make them candidates for material science research, particularly in the development of new materials with specific electronic or photonic properties.

Each of these applications demonstrates the versatility of 2,3-Dimethylanthraquinone in scientific research across various fields. The compound’s ability to undergo chemical transformations and participate in electron transfer reactions makes it a valuable subject for further study.

MilliporeSigma - 2,3-Dimethylanthraquinone RSC Publishing - Journey of anthraquinones as anticancer agents

Mechanism of Action

Safety and Hazards

2,3-Dimethylanthraquinone is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2,3-dimethylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-9-7-13-14(8-10(9)2)16(18)12-6-4-3-5-11(12)15(13)17/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJPZYXCIHZVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215654
Record name 9,10-Anthracenedione, 2,3-dimethyl-
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Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylanthraquinone

CAS RN

6531-35-7
Record name 2,3-Dimethylanthraquinone
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Record name 9,10-Anthracenedione, 2,3-dimethyl-
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Record name 6531-35-7
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Record name 9,10-Anthracenedione, 2,3-dimethyl-
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Record name 2,3-Dimethylanthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the synthesis of 2,3-Dimethylanthraquinone?

A1: 2,3-Dimethylanthraquinone can be synthesized through a Diels-Alder reaction using 1,4-naphthoquinone and 2,3-dimethylbutadiene in the presence of a catalyst. [] One study demonstrated the feasibility of this synthesis using an aqueous solution of high-vanadium heteropoly acid (HPA) as a bifunctional catalyst. [] The same study also investigated catalyst regeneration methods, including oxidation with oxygen and nitric acid. []

Q2: Are there any studies on the photochemical properties of 2,3-Dimethylanthraquinone?

A2: Yes, the phosphorescence spectra of 2,3-Dimethylanthraquinone have been studied at low temperatures (77 K) in various solvents. [] Researchers observed a very broad ππ* phosphorescence spectrum for 2,3-Dimethylanthraquinone in non-hydrocarbon solutions. [] This work provides insights into the quinone-solvent interactions and the energy levels of this compound. []

Q3: Has 2,3-Dimethylanthraquinone been detected in the environment?

A3: Yes, 2,3-Dimethylanthraquinone was identified as one of the compounds in air samples collected at a trafficked roadside. [] Notably, a large vapor phase component was observed, which is not always analyzed in similar environmental studies. []

Q4: Are there any computational chemistry studies related to 2,3-Dimethylanthraquinone?

A4: Theoretical studies have been conducted on the complex transformation of benaphthamycin B, utilizing 1,5-dihydroxy-4-methoxy-2,3-dimethylanthraquinone as a model compound. [] Density functional theory (DFT) and perturbation theory calculations, incorporating solvent effects, were employed to study the reaction mechanism. [] This study elucidated the key steps involved in the transformation, including ether cleavage via an SN2 reaction. []

Q5: What are the potential applications of 2,3-Dimethylanthraquinone?

A5: While specific applications of 2,3-Dimethylanthraquinone are not extensively discussed in the provided abstracts, its presence in environmental samples suggests its relevance in atmospheric chemistry studies. [] Additionally, its use as a model compound in theoretical studies highlights its potential value in understanding the reactivity and properties of related compounds, such as benaphthamycin B. []

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